molecular formula C15H13F3N2O2 B2586942 2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 866019-08-1

2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2586942
CAS No.: 866019-08-1
M. Wt: 310.276
InChI Key: MEKMTVKZNBSSNC-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules

Preparation Methods

The synthesis of 2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 3-aminopyridine with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reacted with 3-(trifluoromethyl)aniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under suitable conditions.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .

Scientific Research Applications

2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:

    2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.

    2-ethoxy-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide: Similar structure but with the trifluoromethyl group at a different position on the phenyl ring.

    2-ethoxy-N-[3-(difluoromethyl)phenyl]pyridine-3-carboxamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their functional groups and positions .

Properties

IUPAC Name

2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-2-22-14-12(7-4-8-19-14)13(21)20-11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKMTVKZNBSSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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